Methyl 6-azaspiro[4.5]decane-8-carboxylate
Description
Methyl 6-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound characterized by a six-membered azaspiro ring system fused with a five-membered carbocyclic ring. The molecule contains a nitrogen atom at position 6 and a methyl ester group at position 8, contributing to its unique conformational rigidity and reactivity. It is cataloged under Enamine Ltd’s building blocks (EN300-745559), highlighting its utility in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
methyl 6-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-10(13)9-4-7-11(12-8-9)5-2-3-6-11/h9,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBNGSOWTGLKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CCCC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-azaspiro[4.5]decane-8-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the functional groups involved.
Scientific Research Applications
Methyl 6-azaspiro[4.5]decane-8-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate
- Molecular Formula: C₁₀H₁₆O₄ (vs. C₁₀H₁₅NO₃ for the target compound).
- Key Differences: The 1,4-dioxa ring replaces the 6-aza group, introducing two oxygen atoms instead of one nitrogen.
- Applications : The dioxaspiro analog is less likely to participate in acid-base interactions, making it more stable in acidic environments but less suited for targeting biological receptors requiring nitrogen-mediated binding .
Methyl 8-Oxa-2-azaspiro[4.5]decane-4-carboxylate Hydrochloride
- Molecular Formula: C₁₀H₁₈ClNO₃.
- Key Differences :
- Contains an 8-oxa (oxygen) and 2-aza (nitrogen) configuration, contrasting with the 6-aza substitution in the target compound.
- The hydrochloride salt enhances solubility in polar solvents.
Ethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate
- Molecular Formula : C₁₁H₁₈O₄.
- Key Differences :
- Ethyl ester substituent instead of methyl ester.
- Higher lipophilicity due to the longer alkyl chain, which may slow hydrolysis rates.
- Pharmacokinetics : Ethyl esters generally exhibit slower metabolic cleavage compared to methyl esters, influencing prodrug design strategies .
8-Azaspiro[4.5]decane-7,9-dione Derivatives
- Example : 8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione.
- Key Differences :
- Replacement of the carboxylate ester with two ketone groups (7,9-dione).
- Enhanced electrophilicity at the carbonyl positions, favoring nucleophilic addition reactions.
- Applications : Dione derivatives are often intermediates in synthesizing bioactive molecules but lack the ester functionality critical for prodrug activation .
(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Molecular Formula : C₁₄H₁₈N₂O₃.
- Key Differences: Incorporation of a pyridine ring via a methanone linker. The aromatic pyridine enhances π-π stacking interactions, useful in kinase inhibitor design.
- Biological Relevance : The spiro-aza-oxa scaffold here serves as a conformational constraint, improving target selectivity compared to the simpler ester-based target compound .
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